molecular formula C14H23NO5 B1403479 Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate CAS No. 1173294-47-7

Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate

Cat. No. B1403479
M. Wt: 285.34 g/mol
InChI Key: SDBVUDYZBFDQKN-VLEAKVRGSA-N
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Description

This compound is a solid with a molecular formula of C9H15NO2•HCl and a molecular weight of 205.68 . It’s used in proteomics research .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H15NO2.ClH/c1-2-12-9(11)8-6-3-4-7(5-6)10-8;/h6-8,10H,2-5H2,1H3;1H/t6-,7+,8-;/m0./s1 .


Physical And Chemical Properties Analysis

This compound is a solid and has an optical activity of α22 D +16.72°, c = 1 in methanol, at 589 nm .

Scientific Research Applications

Asymmetric Synthesis and Molecular Complexity

The compound has been utilized in asymmetric synthesis, contributing to the development of conformationally constrained 4-hydroxyprolines and facilitating formal syntheses of pharmacologically significant molecules like (+)-epibatidine. This showcases its role in generating stereochemically rich intermediates for complex natural products (Avenoza et al., 1999).

Enantiopure Analogues Creation

Research has also focused on synthesizing enantiopure analogues of 3-hydroxyproline, demonstrating the compound’s utility in producing restricted analogues of biologically important amino acids. These efforts underline the compound's versatility in accessing both enantiomers of N-Boc-7-azabicyclo[2.2.1]heptan-2-ones, which are precursors for further derivatization into bioactive molecules (Avenoza et al., 2002).

Aza-Diels-Alder Reactions

Derivatives of ethyl 2-azabicyclo[2.2.1]heptane-3-carboxylates have been synthesized through Aza-Diels-Alder reactions, highlighting the compound's role in constructing bicyclic amino acid derivatives. These reactions underscore its importance in asymmetric synthesis, enabling the creation of stereochemically complex structures from simple precursors (Waldmann & Braun, 1991).

Novel Skeletal Rearrangements

Research into skeletal rearrangements of azabicyclo[2.2.1]heptane derivatives under acidic conditions has been reported, offering insights into the versatility of these frameworks in undergoing structurally significant transformations. These studies contribute to a deeper understanding of the reactivity patterns and potential applications of such bicyclic systems (Kobayashi et al., 1992).

Microwave-Assisted Synthesis

The microwave-assisted synthesis of related azabicyclo[2.2.1]heptane derivatives has been explored, demonstrating the method's efficiency in producing stereochemically rich structures. Such studies indicate the potential for rapid and selective synthesis of complex bicyclic frameworks, which are valuable in medicinal chemistry and drug discovery (Onogi et al., 2012).

Safety And Hazards

The compound may cause skin irritation, serious eye irritation, and respiratory irritation .

properties

IUPAC Name

2-O-tert-butyl 3-O-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23NO5/c1-5-19-12(17)11-9-6-8(7-10(9)16)15(11)13(18)20-14(2,3)4/h8-11,16H,5-7H2,1-4H3/t8-,9+,10-,11-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDBVUDYZBFDQKN-VLEAKVRGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1C2CC(N1C(=O)OC(C)(C)C)CC2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1[C@@H]2C[C@H](N1C(=O)OC(C)(C)C)C[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301115249
Record name 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

285.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate

CAS RN

1173294-47-7
Record name 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1173294-47-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(1,1-Dimethylethyl) 3-ethyl (1S,3S,4S,5S)-5-hydroxy-2-azabicyclo[2.2.1]heptane-2,3-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301115249
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Reactant of Route 2
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Reactant of Route 3
Reactant of Route 3
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Reactant of Route 4
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Reactant of Route 5
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl (1S,3S,4S,5S)-rel-2-Boc-5-hydroxy-2-azabicyclo[2.2.1]heptane-3-carboxylate

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